molecular formula C7H12O2 B8018984 4,4,5-Trimethyloxolan-2-one

4,4,5-Trimethyloxolan-2-one

Cat. No.: B8018984
M. Wt: 128.17 g/mol
InChI Key: LPLUNGXZFNJJBZ-UHFFFAOYSA-N
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Description

4,4,5-Trimethyloxolan-2-one (C₉H₁₆O₂; molecular weight: 156.1 g/mol) is a cyclic ester (lactone) characterized by a five-membered oxolanone ring substituted with three methyl groups at positions 4, 4, and 3. This compound has been identified in environmental and analytical chemistry studies, particularly in wastewater analysis using advanced techniques like GC-EI&CI-TOFMS . Its structural features, including the methyl substituents and lactone ring, influence its polarity, volatility, and reactivity, making it relevant in both synthetic and natural product contexts.

Properties

IUPAC Name

4,4,5-trimethyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-7(2,3)4-6(8)9-5/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLUNGXZFNJJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(=O)O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4,5-Trimethyloxolan-2-one can be synthesized through several methods. One common approach involves the cyclization of 4,4,5-trimethyl-1,3-dioxane-2-one under acidic conditions. Another method includes the reaction of 4,4,5-trimethyl-2-oxopentanoic acid with a dehydrating agent to form the desired oxolane derivative.

Industrial Production Methods: In industrial settings, the production of 4,4,5-Trimethyloxolan-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4,4,5-Trimethyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where one of the methyl groups is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

4,4,5-Trimethyloxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4,5-Trimethyloxolan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3,4,5-Trimethyloxolan-2-one

  • Molecular Formula : C₇H₁₂O₂
  • Molecular Weight : 128.17 g/mol
  • Key Features :
    • Found in Periplocae Cortex as a volatile marker (VIP > 1, p < 0.05) .
    • Retention Index: 87.35; concentration: 0.5 ± 0.1% in herbal extracts .
  • Comparison: Lacks one methyl group compared to 4,4,5-trimethyloxolan-2-one, resulting in lower molecular weight and altered hydrophobicity.

5-Ethyl-4,4,5-Trimethyloxolan-2-one

  • Molecular Formula : C₁₀H₁₈O₂ (tentative)
  • Key Features: Identified in non-target wastewater analysis via fragment pattern shifts (+28 m/z) . Contains an ethyl group, enhancing lipophilicity compared to the parent compound.

4,5-Diphenyl-1,3-dioxolan-2-one

  • Molecular Formula : C₁₅H₁₂O₃
  • Molecular Weight : 240.26 g/mol
  • Key Features: Aromatic substituents confer rigidity and π-π interaction capabilities . Synthetically relevant in polymer chemistry (e.g., as a monomer for polycarbonates) .
  • Comparison: Aromatic rings drastically increase polarity and thermal stability compared to aliphatic methyl-substituted oxolanones .

Functionalized Derivatives

(3R,5R)-3-Acetyl-4,4,5-Trimethyloxolan-2-one

  • Molecular Formula : C₁₀H₁₆O₃
  • Key Features :
    • Acetyl group at position 3 introduces a reactive ketone site .
    • Stereochemistry (R-configuration) may influence biological activity .
  • Comparison :
    • Enhanced reactivity due to the acetyl group, enabling participation in nucleophilic additions .

5-(3',4',5'-Trihydroxyphenyl)-γ-Valerolactone

  • Molecular Formula : C₁₂H₁₄O₆
  • Molecular Weight : 254.24 g/mol
  • Key Features: Phenolic hydroxyl groups confer antioxidant properties . Naturally derived from polyphenol metabolism (e.g., gut microbiota metabolites) .
  • Comparison :
    • Polar hydroxyl groups increase water solubility, contrasting with the hydrophobic methyl-substituted variants .

Physicochemical and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Natural/Synthetic Source Applications/Potential
4,4,5-Trimethyloxolan-2-one C₉H₁₆O₂ 156.1 Three methyl groups Environmental samples Wastewater tracer
3,4,5-Trimethyloxolan-2-one C₇H₁₂O₂ 128.17 Three methyl groups Periplocae Cortex Herbal marker
4,5-Diphenyl-1,3-dioxolan-2-one C₁₅H₁₂O₃ 240.26 Two phenyl groups Synthetic Polymer synthesis
5-(3',4',5'-Trihydroxyphenyl)-γ-valerolactone C₁₂H₁₄O₆ 254.24 Trihydroxyphenyl group Metabolic byproduct Antioxidant studies

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